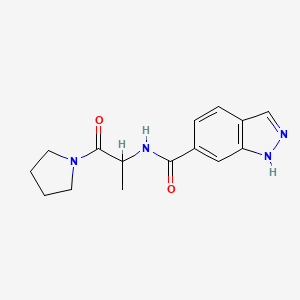
1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea, also known as NTU, is a compound that has been studied for its potential use in scientific research. This urea derivative has shown promise in various fields, including medicinal chemistry and neuroscience.
Wirkmechanismus
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and other tissues. 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and neurotransmitter signaling. Additionally, 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have neuroprotective effects in models of neurodegenerative diseases and to inhibit the growth of tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea in lab experiments is its high purity and stability, which allows for consistent and reproducible results. Additionally, 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have low toxicity in animal models, making it a safe compound for use in research. However, one limitation of using 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea is its limited availability, as it is a relatively new compound that is not yet widely used in research.
Zukünftige Richtungen
There are several future directions for research on 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea, including its potential use in the development of drugs for neurological disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea and its effects on various signaling pathways in the body. Finally, the development of new synthesis methods for 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea may help to increase its availability and facilitate further research.
Synthesemethoden
The synthesis of 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea involves the reaction of naphthalene-1-carboxaldehyde with 2,2,2-trifluoroethylamine in the presence of a catalyst. The resulting product is then treated with urea to yield 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea. This method has been optimized to produce high yields of pure 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea.
Wissenschaftliche Forschungsanwendungen
1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea has been studied for its potential use in medicinal chemistry, particularly in the development of drugs for neurological disorders. It has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. Additionally, 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells.
Eigenschaften
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c15-14(16,17)9-19-13(20)18-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJIHXHTHVHSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[[Methyl(2-methylsulfonylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6647321.png)



![4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid](/img/structure/B6647349.png)
![3-[(4-Ethylpyrimidine-5-carbonyl)amino]propanoic acid](/img/structure/B6647353.png)
![3-[(4-Chloro-2-iodobenzoyl)amino]propanoic acid](/img/structure/B6647355.png)
![6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine](/img/structure/B6647368.png)

![1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea](/img/structure/B6647386.png)